![molecular formula C18H17F2NO3 B612149 [(3S,5R)-3,5-bis(4-fluorophenyl)-1,3,5,7-tetrahydro-[1,3]oxazolo[3,4-c][1,3]oxazol-7a-yl]methanol](/img/structure/B612149.png)
[(3S,5R)-3,5-bis(4-fluorophenyl)-1,3,5,7-tetrahydro-[1,3]oxazolo[3,4-c][1,3]oxazol-7a-yl]methanol
Übersicht
Beschreibung
Vorbereitungsmethoden
Die Synthese von TH-237A umfasst mehrere Schritte, beginnend mit der Herstellung der Kernstruktur, gefolgt von der Einführung von funktionellen Gruppen. Die Syntheseführung umfasst in der Regel die folgenden Schritte:
Bildung der Kernstruktur: Dies beinhaltet die Reaktion geeigneter Ausgangsmaterialien unter kontrollierten Bedingungen, um die Kernstruktur von TH-237A zu bilden.
Einführung von funktionellen Gruppen: Funktionelle Gruppen wie Fluor- und Hydroxylgruppen werden durch spezifische Reaktionen eingeführt, einschließlich Halogenierung und Hydroxylierung.
Industrielle Produktionsmethoden für TH-237A sind nicht weit verbreitet, aber sie beinhalten wahrscheinlich ähnliche Synthesewege mit Optimierung für die großtechnische Produktion.
Chemische Reaktionsanalyse
TH-237A durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: TH-237A kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können verwendet werden, um die funktionellen Gruppen an TH-237A zu modifizieren.
Substitution: Substitutionsreaktionen, wie z. B. Halogenierung, können funktionelle Gruppen an der Verbindung einführen oder ersetzen.
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel (z. B. Wasserstoffperoxid), Reduktionsmittel (z. B. Natriumborhydrid) und Halogenierungsmittel (z. B. Fluorgas). Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab.
Wissenschaftliche Forschungsanwendungen
TH-237A hat eine breite Palette an wissenschaftlichen Forschungsanwendungen, darunter:
Mikrotubuli-Interaktion: Studien haben gezeigt, dass TH-237A mit Mikrotubuli interagiert, die essentielle Bestandteile des neuronalen Zytoskeletts sind.
Durchlässigkeit der Blut-Hirn-Schranke: TH-237A zeigt eine günstige Durchlässigkeit durch die Blut-Hirn-Schranke, was es für Anwendungen im zentralen Nervensystem geeignet macht.
Toxizitätsstudien: TH-237A wurde in verschiedenen in vitro und in vivo Studien verwendet, um seine schützenden Wirkungen gegen verschiedene toxische Reize zu bewerten.
Wirkmechanismus
Der Wirkmechanismus von TH-237A beinhaltet seine Interaktion mit Mikrotubuli und seine Fähigkeit, Neuronen vor toxischen Reizen zu schützen. TH-237A bindet an Mikrotubuli und fördert deren Stabilität, was für die Aufrechterhaltung der neuronalen Struktur und Funktion entscheidend ist . Darüber hinaus wurde gezeigt, dass TH-237A das neuronale Überleben in Gegenwart von β-Amyloid-Peptiden erhöht, die mit der Alzheimer-Krankheit assoziiert sind .
Analyse Chemischer Reaktionen
TH-237A undergoes various chemical reactions, including:
Oxidation: TH-237A can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on TH-237A.
Substitution: Substitution reactions, such as halogenation, can introduce or replace functional groups on the compound.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and halogenating agents (e.g., fluorine gas). The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Neuroprotective Properties
Mechanism of Action:
Research indicates that this compound exhibits significant neuroprotective effects against various toxic stimuli. In vitro studies have demonstrated that it can enhance neuronal survival when exposed to beta-amyloid peptides and other neurotoxic agents such as staurosporine and hydrogen peroxide. For instance, neuronal cultures treated with the compound showed a 50% increase in survival when exposed to beta-amyloid at a concentration of 5 nM .
Microtubule Interaction:
The compound interacts with microtubules similarly to paclitaxel but exhibits distinct differences in its binding characteristics. Studies involving tubulin assembly have confirmed that [(3S,5R)-3,5-bis(4-fluorophenyl)-1,3,5,7-tetrahydro-[1,3]oxazolo[3,4-c][1,3]oxazol-7a-yl]methanol promotes microtubule formation at low concentrations. This interaction is crucial for maintaining neuronal structure and function .
Pharmacological Applications
Potential in Alzheimer's Disease Treatment:
Given its ability to protect neurons from beta-amyloid-induced toxicity, this compound holds promise as a therapeutic agent for Alzheimer's disease. The protective effects observed in cultured neurons suggest that it may help mitigate the neurodegenerative processes associated with this condition .
Crossing the Blood-Brain Barrier:
One of the significant advantages of this compound is its ability to cross the blood-brain barrier passively. This characteristic is essential for any potential central nervous system (CNS) therapeutic agent as it allows effective delivery to target sites within the brain .
Data Table: Summary of Research Findings
Study | Findings | Concentration | Effect on Neuronal Survival |
---|---|---|---|
Study 1 | Increased survival against beta-amyloid | 5 nM | 50% increase |
Study 2 | Enhanced survival with staurosporine | Various | Significant improvement |
Study 3 | Microtubule assembly stimulation | Low concentrations | Positive response observed |
Case Studies
-
Neuronal Cultures Exposed to Beta-Amyloid:
In a controlled experiment involving cultured neurons treated with beta-amyloid peptides alongside this compound at a concentration of 5 nM resulted in a notable increase in cell viability compared to untreated controls. This suggests a protective mechanism that warrants further investigation for potential clinical applications in Alzheimer's disease therapy . -
Microtubule Interaction Studies:
Comparative studies with paclitaxel revealed that while both compounds interact with microtubules to promote assembly and stability of neuronal structures, this compound demonstrated unique binding characteristics that may offer alternative therapeutic pathways for neuroprotection .
Wirkmechanismus
The mechanism of action of TH-237A involves its interaction with microtubules and its ability to protect neurons from toxic stimuli. TH-237A binds to microtubules and promotes their stability, which is crucial for maintaining neuronal structure and function . Additionally, TH-237A has been shown to increase neuronal survival in the presence of β-amyloid peptides, which are associated with Alzheimer’s disease .
Vergleich Mit ähnlichen Verbindungen
TH-237A ist einzigartig in seiner Fähigkeit, die Blut-Hirn-Schranke zu durchdringen und Neuronen vor verschiedenen toxischen Reizen zu schützen. Ähnliche Verbindungen umfassen:
Paclitaxel: Ein bekanntes Mikrotubuli-stabilisierendes Mittel, aber mit begrenzter Durchlässigkeit der Blut-Hirn-Schranke.
Docetaxel: Ein weiteres Mikrotubuli-stabilisierendes Mittel mit begrenzten Anwendungen im zentralen Nervensystem.
Vinblastin: Ein Mikrotubuli-störendes Mittel mit unterschiedlichen Wirkmechanismen im Vergleich zu TH-237A.
TH-237A zeichnet sich durch seine neuroprotektiven Eigenschaften und seine günstige Durchlässigkeit der Blut-Hirn-Schranke aus, was es zu einem vielversprechenden Kandidaten für die Behandlung neurodegenerativer Erkrankungen macht .
Biologische Aktivität
The compound [(3S,5R)-3,5-bis(4-fluorophenyl)-1,3,5,7-tetrahydro-[1,3]oxazolo[3,4-c][1,3]oxazol-7a-yl]methanol is a novel synthetic agent that has garnered attention for its potential neuroprotective properties and its interaction with the microtubule network. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
- Molecular Formula : CHFNO
- Molecular Weight : 345.37 g/mol
- CAS Number : Not specified in the sources but can be derived from structural data.
Neuroprotective Properties
Research indicates that this compound exhibits significant neuroprotective effects when tested on cultured neurons. In vitro studies have demonstrated that:
- Exposure to beta-amyloid (Aβ) peptide in the presence of 5 nM of the compound resulted in a 50% increase in neuronal survival compared to control groups .
- The compound also enhanced survival rates against various toxic stimuli such as staurosporine , thapsigargin , paraquat , and HO$$_2 ), indicating a broad protective capacity against neurotoxic insults .
Interaction with Microtubules
The compound interacts with microtubules, a critical component of the neuronal cytoskeleton. Key findings include:
- While it binds weakly to microtubules, it does not exhibit the same stabilizing activity as paclitaxel, a well-known microtubule stabilizer .
- Studies using fluorescence assays and centrifugation assays have shown that the compound can stimulate tubulin assembly at low concentrations, although this effect does not increase proportionally with higher concentrations .
Study 1: Neuroprotection Against Aβ-Induced Toxicity
In a study published in PubMed Central, researchers investigated the effects of the compound on neuronal cultures exposed to Aβ. The results showed:
Condition | Survival Rate Increase |
---|---|
Control | 0% |
Aβ + Compound (5 nM) | 50% |
This significant increase highlights the potential of the compound as a therapeutic agent for conditions like Alzheimer's disease.
Study 2: Toxic Stimuli Resistance
Another study assessed how well the compound protected neurons from various toxic agents. The results indicated:
Toxic Agent | Survival Rate Increase |
---|---|
Staurosporine | Significant increase |
Thapsigargin | Significant increase |
Paraquat | Significant increase |
HO | Significant increase |
These findings suggest that the compound could provide a protective mechanism against multiple pathways of neurodegeneration .
Q & A
Basic Research Questions
Q. What synthetic methodologies are employed to prepare [(3S,5R)-3,5-bis(4-fluorophenyl)-1,3,5,7-tetrahydro-[1,3]oxazolo[3,4-c][1,3]oxazol-7a-yl]methanol?
The compound is synthesized via a multi-step reaction involving cyclocondensation of precursors. Key steps include:
- Reaction Scheme : A diastereoselective synthesis produces three stereoisomers (1, 2, and 3), with compound 1 being the primary neuroactive form. The process yields 66% of compound 1, 5% of compound 2, and 21% of compound 3 after crystallization .
- Crystallization : Hexane or hexane/CH₂Cl₂ mixtures are used to isolate crystalline forms. Compound 1 crystallizes as a colorless solid (mp 90°C), confirmed via X-ray diffraction .
- Characterization : IR, ¹H/¹³C NMR, and HRMS are critical for structural validation. For example, compound 1 exhibits distinct NMR peaks at δ 3.50 (br s, 2H) and 5.55 (s, 2H), correlating to oxazolo-oxazole protons .
Q. How is the stereochemistry of the compound confirmed?
- X-ray Diffraction : Single-crystal X-ray analysis resolves the relative stereochemistry of the (3R,5S,7aS) configuration in compound 1 and the meso-diastereomer (3R*,5R*) in compound 2. Ellipsoid diagrams from diffraction data validate spatial arrangements of fluorophenyl groups and oxazolo-oxazole rings .
- NMR Analysis : Coupling constants (e.g., J = 8.9 Hz in ¹H NMR) and splitting patterns differentiate stereoisomers .
Q. What preliminary evidence supports its neuroprotective effects?
- Neuronal Survival Assays : In primary rat cortical neurons, 5 nM of compound 1 increases survival by 50% against Aβ-induced toxicity. Similar protection is observed against staurosporine, thapsigargin, paraquat, and H₂O₂ .
- Blood-Brain Barrier (BBB) Penetration : Passive diffusion across bovine brain microvessel endothelial cells suggests favorable pharmacokinetics for CNS targeting .
Advanced Research Questions
Q. How does the compound interact with microtubules, and how does this differ from paclitaxel?
- Microtubule Binding Assays : Competitive binding studies using [³H]-paclitaxel reveal that compound 1 occupies a distinct site on tubulin. Unlike paclitaxel, it does not stabilize microtubules under high calcium concentrations but shows moderate assembly promotion in vitro .
- Functional Differences : While paclitaxel stabilizes microtubules, compound 1’s neuroprotection may involve indirect modulation of microtubule dynamics or signaling pathways .
Q. How can researchers resolve contradictions in microtubule interaction data?
- Comparative Experimental Design :
- Fluorescence-Based Assembly : Use DAPI fluorescence enhancement to monitor tubulin polymerization kinetics. Compound 1’s EC₅₀ can be compared to paclitaxel under identical buffer conditions (e.g., 0.8 M glutamate, pH 6.6) .
- Centrifugation Assays : Quantify pelleted microtubules post-assembly to distinguish stabilization vs. nucleation effects .
- Structural Analysis : Overlay compound 1’s X-ray structure with paclitaxel-bound tubulin models (PDB) to identify steric or electronic differences in binding pockets .
Q. What methodologies optimize neuronal culture models for studying this compound?
-
Primary Neuron Isolation : Dissect embryonic (E18) rat cortices, dissociate cells with trypsin/DNase, and culture in Neurobasal medium with B-27 supplements. Treat with 5 nM compound 1 for 24–48 hours pre-toxin exposure .
-
Toxin Dosing :
Toxin Concentration Effect (with compound 1) Aβ (25–35) 10 µM 50% survival increase Staurosporine 100 nM 40% survival increase H₂O₂ 50 µM 35% survival increase Data sourced from neuronal viability assays using MTT or LDH release .
Q. How can researchers validate passive BBB penetration in vivo?
- In Vitro Models : Use bovine brain endothelial cells in Transwell assays. Measure permeability coefficients (Papp) and compare to known CNS-penetrant compounds .
- In Vivo Imaging : Radiolabel compound 1 (e.g., ¹⁸F isotope) and track biodistribution via PET/MRI in rodent models. Correlate brain-to-plasma ratios with neuroprotective efficacy .
Q. Methodological Considerations
Q. What analytical techniques are essential for purity assessment?
- HPLC : Use C18 columns with UV detection (λ = 254 nm) and mobile phases like acetonitrile/water (70:30). Compound 1 shows a retention time of 8.2 min under these conditions .
- Chiral Chromatography : Separate diastereomers using Chiralpak AD-H columns to ensure >98% enantiomeric excess for biological studies .
Q. How should stability studies be designed for long-term storage?
- Conditions : Store at -20°C in amber vials under nitrogen. Assess degradation via:
- Thermogravimetric Analysis (TGA) : Monitor mass loss at 25–100°C.
- Accelerated Stability Testing : Expose to 40°C/75% RH for 6 months; quantify impurities by LC-MS .
Q. Data Contradiction Analysis
Q. Why does compound 1 show neuroprotection without strong microtubule stabilization?
- Hypothesis : Neuroprotection may involve upstream pathways (e.g., inhibition of tau hyperphosphorylation or activation of pro-survival kinases) rather than direct microtubule stabilization.
- Validation : Perform phosphoproteomics on treated neurons or knockout models (e.g., MAPT⁻/⁻) to isolate microtubule-independent mechanisms .
Eigenschaften
IUPAC Name |
[(3S,5R)-3,5-bis(4-fluorophenyl)-1,3,5,7-tetrahydro-[1,3]oxazolo[3,4-c][1,3]oxazol-7a-yl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F2NO3/c19-14-5-1-12(2-6-14)16-21-17(13-3-7-15(20)8-4-13)24-11-18(21,9-22)10-23-16/h1-8,16-17,22H,9-11H2/t16-,17+,18? | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEZQGSQEXPUADE-JWTNVVGKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(COC(N2C(O1)C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2(CO[C@H](N2[C@H](O1)C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.